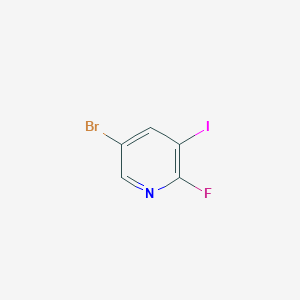

5-Bromo-2-fluoro-3-iodopyridine, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

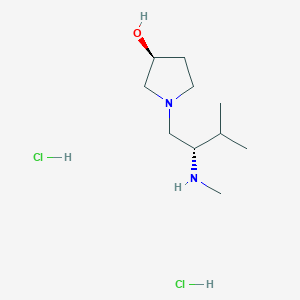

5-Bromo-2-fluoro-3-iodopyridine is a chemical compound with the molecular formula C5H2BrFIN . It has a molecular weight of 301.88 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 5-Bromo-2-fluoro-3-iodopyridine and similar compounds often involves halogen dance reactions . In addition, the Suzuki–Miyaura cross-coupling reactions of heteroaryl polyhalides with aryl boronates are commonly used .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-3-iodopyridine is represented by the InChI code1S/C5H2BrFIN/c6-3-1-4(8)5(7)9-2-3/h1-2H . This compound has an average mass of 301.883 Da and a monoisotopic mass of 300.839905 Da . Chemical Reactions Analysis

5-Bromo-2-fluoro-3-iodopyridine can undergo Suzuki–Miyaura cross-coupling reactions with aryl boronic acids . This reaction is widely used for the elaboration of heteroarenes with C–C bond formation, particularly in a pharmaceutical discovery chemistry setting .Physical And Chemical Properties Analysis

5-Bromo-2-fluoro-3-iodopyridine is a solid or liquid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthesis of Halogenated Compounds

5-Bromo-2-fluoro-3-iodopyridine can be used in the synthesis of various halogenated compounds. For instance, it can be used to produce 5-bromopyridyl-2-magnesium chloride via reaction with isopropylmagnesium chloride solution . These halogenated compounds are essential in medicinal chemistry for creating compounds with desired functionalities.

Production of Pyridylzinc Iodide

This compound can also be used to produce 5-bromo-2-pyridylzinc iodide via treatment with active zinc in tetrahydrofuran . Pyridylzinc iodide is a useful reagent in organic synthesis.

Creation of Trifluoromethylpyridine

5-Bromo-2-fluoro-3-iodopyridine can be used in the synthesis of 5-bromo-2-(trifluoromethyl)pyridine via halogen/trifluoromethyl displacement reaction . Trifluoromethylpyridines are important building blocks in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Bipyridines

It can be used as a reactant in the synthesis of chiral 4, 4′-Bipyridines . Bipyridines are commonly used as ligands in coordination chemistry.

Production of Fluoropyridines

Fluoropyridines, which have interesting and unusual physical, chemical, and biological properties, can be synthesized using 5-Bromo-2-fluoro-3-iodopyridine . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Synthesis of Radiobiological Compounds

Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented . These compounds present a special interest as potential imaging agents for various biological applications .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Mécanisme D'action

Target of Action

Fluorinated pyridines, a category that includes this compound, are often used in the synthesis of various biologically active compounds .

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting they may interact with a wide range of biochemical pathways .

Propriétés

IUPAC Name |

5-bromo-2-fluoro-3-iodopyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-3-1-4(8)5(7)9-2-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDATZWZGDTYDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-fluoro-3-iodopyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98%](/img/structure/B6343442.png)

![2-[(3,5-Bis(trifluoromethyl)phenoxy)methyl]oxirane, 98%](/img/structure/B6343445.png)